Cas no 93-97-0 (Benzoic anhydride)

Benzoic anhydride, white prismatic crystal, soluble in alcohol and ether; Chloroform; Propanol; Uronic acid; Benzene; It is almost insoluble in water. It is stable to water and cold alkali, and can be hydrolyzed by boiling alkali metal carbonates and caustic soda< Br>
Benzoic anhydride structure
Benzoic anhydride structure
Benzoic anhydride
93-97-0
C14H10O3
226.227404117584
MFCD00003073
34723
7167

Benzoic anhydride Properties

Names and Identifiers

    • Benzoic anhydride
    • benzoyl benzoate
    • Benzoic acid, anhydride (9CI)
    • Benzoic anhydride (8CI)
    • Benzoyl anhydride
    • Bis(phenylcarbonyl)ether
    • NSC 37116
    • Benzoic anhydride,98%
    • +Expand
    • MFCD00003073
    • CHIHQLCVLOXUJW-UHFFFAOYSA-N
    • 1S/C14H10O3/c15-13(11-7-3-1-4-8-11)17-14(16)12-9-5-2-6-10-12/h1-10H
    • O=C(C1C=CC=CC=1)OC(C1C=CC=CC=1)=O
    • 516726

Computed Properties

  • 226.06300
  • 0
  • 3
  • 4
  • 226.062994
  • 17
  • 245
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 3.2
  • nothing
  • 0
  • 43.4

Experimental Properties

  • 2.68380
  • 43.37000
  • 1092
  • nD15 1.57665
  • 0.01 g/L
  • 158°C/1mmHg(lit.)
  • 38-42 °C (lit.)
  • Fahrenheit: 235.4 ° f
    Celsius: 113 ° c
  • 2684
  • 0.01g/l (experimental)
  • White prismatic crystals. Sensitive to moisture.
  • Soluble in ethanol, chloroform, acetone, ethyl acetate, benzene, toluene, xylene, ether, glacial acetic acid and acetic anhydride, slightly soluble in petroleum ether, almost insoluble in water. It is stable in aqueous solution and cold alkaline solution.
  • Moisture Sensitive
  • 1.199 g/mL at 25 °C(lit.)

Benzoic anhydride Security Information

  • GHS05 GHS05 GHS07 GHS07
  • 3
  • 5.1
  • S26-S39-S37/39
  • I; II; III
  • R36/37/38
  • Xi Xi
  • NONH for all modes of transport
  • H315,H318,H335
  • P261,P280,P305+P351+P338
  • warning
  • 0-10°C
  • 37/38-41
  • Danger
  • Yes
  • 10-21

Benzoic anhydride Customs Data

  • 4002191900
  • China Customs Code:

    4002191900

Benzoic anhydride Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0034YO-25g
Benzoic Anhydride
93-97-0 95%
25g
$4.00 2024-04-20
A2B Chem LLC
AB45600-25g
Benzoic anhydride
93-97-0 95%
25g
$4.00 2024-07-18
Aaron
AR003570-25g
Benzoic Anhydride
93-97-0 95%
25g
$3.00 2024-07-18
abcr
AB109129-50 g
Benzoic anhydride, 98%; .
93-97-0 98%
50 g
€51.90 2023-07-20
Ambeed
A253041-25g
Benzoic anhydride
93-97-0 95%
25g
$5.0 2024-05-30
Apollo Scientific
OR62188-500g
Benzoic anhydride
93-97-0 95%
500g
£52.00 2023-09-01
Enamine
EN300-19689-0.05g
benzoyl benzoate
93-97-0 93%
0.05g
$19.0 2023-11-13
eNovation Chemicals LLC
K35183-500g
Benzoic anhydride
93-97-0 97%
500g
$200 2022-09-07
Fluorochem
106400-100g
Benzoic anhydride
93-97-0 95%
100g
£14.00 2022-02-28
Life Chemicals
F0898-0250-0.25g
Benzoic anhydride
93-97-0 95%+
0.25g
$18.0 2023-11-21

Benzoic anhydride Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Divinylbenzene-4-vinylpyridine copolymer Solvents: Dichloromethane
Reference
Phase-managed organic synthesis. 2. A new polymer-assisted synthesis of acid anhydrides
Fife, Wilmer K.; et al, Tetrahedron Letters, 1986, 27(41), 4933-6

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Oxygen ,  Ozone Solvents: Dichloromethane
Reference
Convenient synthesis of mixed anhydrides by the ozonolysis of oxazoles
Kashima, Choji; Hibi, Shigeki; Harada, Kazuo; Omote, Yoshimori, Journal of the Chemical Society, 1988, (3), 529-33

Synthetic Circuit 3

Reaction Conditions
Reference
Usefulness of various solvents for the catalytic aldehyde synthesis from acid chlorides
Zetzsche, Fritz; Enderlin, Florian; Flutsch, Christian; Menzi, Ernest, Helvetica Chimica Acta, 1926, 9, 177-81

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Di-tert-butyl dicarbonate Catalysts: Magnesium chloride Solvents: Benzene ;  2 h, 100 °C
Reference
Direct Access to α,β-Unsaturated Ketones via Rh/MgCl2-Mediated Acylation of Vinylsilanes
Deng, Xue-Zu; Chen, Zi-Yan; Song, Yang; Xue, Fei; Yamane, Motoki; et al, Journal of Organic Chemistry, 2021, 86(18), 12693-12704

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: Toluene ;  100 atm, rt; 2 h, 260 - 270 °C
Reference
Transition Metal Catalyst-Free and Radical Initiator-Free Carbonylation of Aryl Iodides
Fukuoka, Shinsuke, Industrial & Engineering Chemistry Research, 2016, 55(17), 4830-4835

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Di-tert-butyl dicarbonate Catalysts: Magnesium chloride Solvents: Tetrahydrofuran ;  1.5 h, rt
Reference
Reaction of dicarbonates with carboxylic acids catalyzed by weak lewis acids: general method for the synthesis of anhydrides and esters
Bartoli, Giuseppe; Bosco, Marcella; Carlone, Armando; Dalpozzo, Renato; Marcantoni, Enrico; et al, Synthesis, 2007, (22), 3489-3496

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Potassate(1-), aqua(nitrato-κO,κO′)bis[(2-pyridinecarboxylato-κN1,κO2)cuprate]bi… Solvents: Acetonitrile ;  20 min, 80 °C
Reference
Catalytic C-H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal-Organic Frameworks
Pandey, Rampal ; Singh, Durgesh; Thakur, Neha; Raj, Krishna K., ACS Omega, 2021, 6(20), 13240-13259

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Triethylamine ,  Triphenylphosphine ,  Iodine Solvents: Dichloromethane ;  0 °C → 25 °C; 5 min, 25 °C
Reference
Acid anhydrides and the unexpected N,N-diethylamides derived from the reaction of carboxylic acids with Ph3P/I2/Et3N
Phakhodee, Wong; Duangkamol, Chuthamat; Wangngae, Sirilak; Pattarawarapan, Mookda, Tetrahedron Letters, 2016, 57(3), 325-328

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: 2,6-Lutidine ,  Carbon tetrabromide Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Dimethylformamide ;  12 h, 25 - 30 °C
Reference
Synthesis of symmetric anhydrides using visible light-mediated photoredox catalysis
Konieczynska, Marlena D.; Dai, Chunhui; Stephenson, Corey R. J., Organic & Biomolecular Chemistry, 2012, 10(23), 4509-4511

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Benzyltriethylammonium chloride Solvents: Toluene ;  3 h, reflux
Reference
Reaction of chlorides of phosphoric, sulfonic, and carboxylic acids on solid potassium carbonate surface under PTC circumstances
Jaszay, Zsuzsa M.; Petnehazy, Imre; Toke, Laszlo, Heteroatom Chemistry, 2004, 15(6), 447-450

Synthetic Circuit 11

Reaction Conditions
Reference
Deoxygenation of amine N-oxides or C-nitroso compounds by dialkyl sulfoxylates
Kagami, Hiroaki; Motoki, Shinichi, Journal of Organic Chemistry, 1978, 43(6), 1267-8

Synthetic Circuit 12

Reaction Conditions
1.1 Catalysts: Trichloroisocyanuric acid Solvents: Dichloromethane ;  1 - 2 min, rt; rt → 0 °C
1.2 0 °C
1.3 Reagents: Triethylamine ;  0 °C; rt
Reference
Anhydrides from aldehydes or alcohols via oxidative cross-coupling
Gaspa, Silvia; Amura, Ida; Porcheddu, Andrea; De Luca, Lidia, New Journal of Chemistry, 2017, 41(3), 931-939

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Triethylamine ,  Triphenylphosphine ,  Iodine Solvents: Dichloromethane ;  0 °C → rt; 20 min, rt
Reference
Ph3P-I2 mediated aryl esterification with a mechanistic insight
Phakhodee, Wong; Duangkamol, Chuthamat; Pattarawarapan, Mookda, Tetrahedron Letters, 2016, 57(19), 2087-2089

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Toluene ;  rt → 70 °C; 1 h, 70 °C
1.2 Reagents: Pyridine Solvents: Toluene ;  0 °C
1.3 20 °C; 2 h, reflux
Reference
Organocatalytic Desymmetrisation of Fittig's Lactones: Deuterium as a Reporter Tag for Hidden Racemisation
Spranitz, Peter; Soregi, Petra; Botlik, Bence Bela; Berta, Mate; Soos, Tibor, Synthesis, 2019, 51(5), 1263-1272

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Di-tert-butyl dicarbonate Catalysts: Magnesium carbonate hydroxide Solvents: Tetrahydrofuran ;  25 °C; 24 h, 25 °C
Reference
Preparation of carboxylic acid anhydride by catalytic reaction of dihydrocarbyl dicarbonate and carboxylic acid, and preparation of carboxylic acid ester from the same and alcohol
, World Intellectual Property Organization, , ,

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Iodine Solvents: Dichloromethane ;  5 min, 0 °C
1.2 Reagents: Triethylamine ;  5 min, 0 °C
1.3 Reagents: Benzylamine ;  0 °C → rt; 10 min, rt
Reference
Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2
Wangngae, Sirilak; Duangkamol, Chuthamat; Pattarawarapan, Mookda; Phakhodee, Wong, RSC Advances, 2015, 5(33), 25789-25793

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Triphosgene Catalysts: Dimethylformamide Solvents: Tetrahydrofuran ;  2.5 h, 50 °C; 0.5 h, 50 °C
Reference
An efficient method for preparation of acyl chlorides and symmetrical anhydrides from carboxylic acids with BTC/DMF
Chen, Zhiwei; Jiang, Ling; Su, Weike; Xu, Zhijun, Journal of the Chemical Society of Pakistan, 2012, 34(4), 1003-1006

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Pyridine ,  Methanesulfonyl chloride Solvents: Toluene ;  4 h, rt
1.2 Reagents: 1-Butyl-3-methylimidazolium hexafluorophosphate ,  1-(Carboxymethyl)-3-methylimidazolium tetrafluoroborate ;  30 min, rt
Reference
Carboxyl-functional ionic liquids as scavengers: case studies on benzyl chloride, amines, and methanesulfonyl chloride
Cai, Yueqin; Zhang, Ying; Peng, Yanqing; Lu, Feng; Huang, Xinglong; et al, Journal of Combinatorial Chemistry, 2006, 8(5), 636-638

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Dabco ;  6 min, rt
Reference
An efficient and simple procedure for preparation of esters and anhydrides from acid chlorides in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) under solvent-free conditions
Hajipour, A. R.; Mazloumi, Gh., Synthetic Communications, 2002, 32(1), 23-30

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: 1,1′-Oxalyldi(imidazole) Solvents: Acetonitrile
1.2 Reagents: Methanesulfonic acid Solvents: Acetonitrile
Reference
A convenient one-stage synthesis of carboxylic acid anhydrides using 1,1'-oxalyldiimidazole
Kitagawa, Tokujiro; Kuroda, Hiroko; Sasaki, Hideaki, Chemical & Pharmaceutical Bulletin, 1987, 35(3), 1262-5

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Thionyl chloride ,  Pyridine, 4-ethenyl-, polymer with diethenylbenzene and 1-ethenyl-4-ethylbenzene Solvents: Dichloromethane
Reference
Phase-managed organic synthesis. 3. Symmetrical anhydrides from carboxylic acids via polymer-assisted reaction
Fife, Wilmer K.; Zhang, Zhi Dong, Tetrahedron Letters, 1986, 27(41), 4937-40

Benzoic anhydride Raw materials

Benzoic anhydride Preparation Products

Benzoic anhydride Suppliers

Jiangsu Xinsu New Materials Co., Ltd
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(CAS:93-97-0)
SFD1078
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25KG,200KG,1000KG
99%
Wednesday, 11 December 2024 17:02

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